(Z)-alpha-Bisabolene
Overview
Description
(Z)-alpha-Bisabolene is a naturally occurring sesquiterpene hydrocarbon found in various plants, including chamomile and certain species of trees. It is known for its pleasant aroma and is often used in the fragrance industry. This compound also exhibits various biological activities, making it of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-alpha-Bisabolene can be synthesized through several methods, including the catalytic hydrogenation of bisabolol and the cyclization of farnesyl pyrophosphate. The reaction conditions typically involve the use of catalysts such as palladium or platinum under hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources like essential oils of chamomile. The extraction process involves steam distillation followed by purification through fractional distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: (Z)-alpha-Bisabolene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bisabolone and bisabolol oxide.
Reduction: Hydrogenation can convert it to bisabolane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium or platinum are used under hydrogen gas.
Substitution: Halogenation typically involves reagents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Bisabolone, bisabolol oxide.
Reduction: Bisabolane.
Substitution: Halogenated bisabolenes.
Scientific Research Applications
(Z)-alpha-Bisabolene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in plant defense mechanisms.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the fragrance and flavor industries due to its aromatic properties.
Mechanism of Action
The biological effects of (Z)-alpha-Bisabolene are primarily mediated through its interaction with cellular membranes and enzymes. It can modulate the activity of various enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can disrupt microbial cell membranes, leading to antimicrobial activity.
Comparison with Similar Compounds
Alpha-Bisabolol: Another sesquiterpene alcohol with similar biological activities.
Beta-Bisabolene: An isomer with different spatial arrangement but similar chemical properties.
Farnesene: A related sesquiterpene with applications in agriculture and industry.
Uniqueness: (Z)-alpha-Bisabolene is unique due to its specific geometric configuration, which imparts distinct biological activities and aromatic properties compared to its isomers and related compounds.
Properties
IUPAC Name |
1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohexene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBUQBJHSRGZNF-AUWJEWJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=CCC=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC(CC1)/C(=C\CC=C(C)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601037278 | |
Record name | 4-((1Z)-1,5-Dimethyl-1,4-hexadien-1-yl)-1-methyl-cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601037278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
276.00 to 277.00 °C. @ 760.00 mm Hg | |
Record name | 2,7,10-Bisabolatriene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035161 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29837-07-8, 17627-44-0 | |
Record name | cis-α-Bisabolene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29837-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-alpha-Bisabolene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029837078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexene, 4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-((1Z)-1,5-Dimethyl-1,4-hexadien-1-yl)-1-methyl-cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601037278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,7,10-Bisabolatriene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035161 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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